HMS;6alpha-Methyl-11beta-hydroxyprogesterone
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Methyl-11beta-hydroxyprogesterone involves several steps, starting from progesterone. The key steps include methylation and hydroxylation at specific positions on the steroid backbone. The reaction conditions typically involve the use of reagents such as lithium aluminum hydride for reduction and ethylene glycol for protection .
Industrial Production Methods
Industrial production of 6alpha-Methyl-11beta-hydroxyprogesterone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
6alpha-Methyl-11beta-hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound.
Scientific Research Applications
6alpha-Methyl-11beta-hydroxyprogesterone has been extensively studied for its applications in various fields:
Chemistry: Used as a starting material for synthesizing other steroid derivatives.
Biology: Studied for its effects on cellular processes and inflammation.
Medicine: Primarily used in ophthalmology to treat inflammatory eye conditions.
Industry: Used in the production of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 6alpha-Methyl-11beta-hydroxyprogesterone involves binding to glucocorticoid receptors, which leads to the modulation of gene expression. This results in the suppression of inflammatory responses and the reduction of immune cell activity. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
6alpha-Methyl-11beta-hydroxyprogesterone is unique due to its specific modifications at the 6alpha and 11beta positions, which enhance its anti-inflammatory properties while reducing potential side effects. This makes it particularly suitable for ophthalmic applications .
Properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(10R,13S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12?,15?,16?,17?,19?,20?,21-,22+/m0/s1 |
InChI Key |
GZENKSODFLBBHQ-VHAQWSAMSA-N |
Isomeric SMILES |
CC1CC2C3CCC([C@]3(CC(C2[C@@]4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Origin of Product |
United States |
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